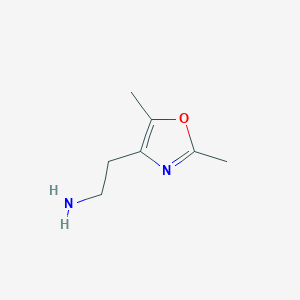

2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine

Description

Contextualizing the Oxazole (B20620) Heterocycle in Chemical Synthesis and Design

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is of great importance in organic chemistry, frequently appearing as a core component in a wide array of natural products and pharmaceutically active molecules. The stability of the aromatic oxazole ring, coupled with the diverse reactivity of its substituent positions, makes it a valuable scaffold in medicinal chemistry and materials science.

Several classical methods are employed for the synthesis of substituted oxazoles, each with its own advantages and substrate scope:

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones, typically promoted by strong acids like sulfuric acid or phosphorus oxychloride. wikipedia.org It is a robust method for accessing a variety of substituted oxazoles. wikipedia.org

Fischer Oxazole Synthesis: Discovered by Emil Fischer, this synthesis proceeds from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org While traditionally used for aromatic substrates, it has also been applied to aliphatic compounds. wikipedia.org

Van Leusen Synthesis: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring. ijpsonline.comorganic-chemistry.org The Van Leusen synthesis is particularly useful for preparing 5-substituted oxazoles under mild, basic conditions. ijpsonline.com

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The inherent reactivity of the oxazole ring also allows for further functionalization, making it a versatile building block in organic synthesis. cutm.ac.in

Significance of Aliphatic Amine Functionalities in Advanced Organic Transformations

Aliphatic amines are organic compounds where a nitrogen atom is connected to at least one alkyl group. chemeo.com The ethanamine side chain in 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine is a primary aliphatic amine, a functional group of fundamental importance in organic chemistry. Several key characteristics contribute to its significance:

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes primary aliphatic amines effective nucleophiles. This allows them to participate in a wide range of reactions, including alkylation, acylation, and addition to carbonyl compounds.

Basicity: Aliphatic amines are typically more basic than their aromatic counterparts. This property is crucial in their role as catalysts or bases in various organic reactions.

Hydrogen Bonding: The presence of N-H bonds allows primary amines to act as hydrogen bond donors, which influences their physical properties such as boiling point and solubility.

These properties make aliphatic amines invaluable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. They are frequently used to introduce nitrogen-containing functionalities into molecules to modulate their biological activity or physical properties.

Overview of Synthetic Challenges and Research Opportunities for Bifunctional Molecules

The presence of two distinct functional groups in 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine—the oxazole ring and the primary amine—presents both challenges and opportunities in its synthetic application.

Synthetic Challenges:

The primary challenge in the synthesis and subsequent reactions of such bifunctional molecules is achieving chemoselectivity. The nucleophilic amine and the various positions on the oxazole ring can compete in reactions. To achieve a desired transformation, it is often necessary to employ protecting group strategies. For instance, the amine group might be protected as a carbamate (B1207046) (e.g., Boc or Cbz) during a reaction targeting the oxazole ring, and then deprotected in a later step. The Gabriel synthesis is a classic method that utilizes a phtalimide group to protect the amine functionality during the formation of primary amines. masterorganicchemistry.com

A plausible synthetic approach to 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine could involve a variation of the Robinson-Gabriel synthesis where the starting material is a suitably protected amino ketone. For example, reacting a protected 3-amino-2-pentanone derivative with an acetylating agent could furnish the necessary 2-acylamino ketone precursor. wikipedia.org Subsequent cyclodehydration would yield the protected oxazole, which can then be deprotected to give the final product.

Research Opportunities:

The bifunctional nature of 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine opens up numerous avenues for research. It can serve as a versatile building block for the synthesis of more complex molecules. The primary amine can be readily derivatized to form amides, sulfonamides, or imines, while the oxazole core can be involved in various C-H functionalization or cycloaddition reactions. This allows for the rapid generation of a library of diverse compounds for screening in drug discovery programs or for the development of new materials with specific properties. The synthesis of oxazoline-containing bifunctional catalysts has been reported, highlighting the potential of such molecules in asymmetric synthesis. nih.gov

Data Tables

Table 1: Physicochemical Properties of 2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine

| Property | Value |

| Molecular Formula | C₇H₁₂N₂O |

| Molecular Weight | 140.19 g/mol |

| CAS Number | 937237-10-0 |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

| XLogP3-AA | 0.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

Note: Some physical properties are not available in the public domain.

Table 2: Comparison of Major Oxazole Synthesis Methods

| Synthesis Method | Key Reactants | Key Features |

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Strong acid catalyst; good for various substitutions. wikipedia.org |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous acid conditions; primarily for 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldehyde | Mild, basic conditions; versatile for 5-substituted oxazoles. organic-chemistry.orgijpsonline.com |

Properties

IUPAC Name |

2-(2,5-dimethyl-1,3-oxazol-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(3-4-8)9-6(2)10-5/h3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNOHONEYODRKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937237-10-0 | |

| Record name | 2-(dimethyl-1,3-oxazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Dimethyl 1,3 Oxazol 4 Yl Ethan 1 Amine and Its Derivatives

Strategies for the Formation of the 1,3-Oxazole Core

The formation of the 1,3-oxazole ring is a cornerstone of the synthesis. Various methods have been developed to construct this heterocyclic system, each with its own advantages in terms of substrate scope, efficiency, and reaction conditions.

Cyclocondensation Reactions in Oxazole (B20620) Synthesis

Cyclocondensation reactions are classic and widely employed methods for the synthesis of the oxazole ring. These reactions typically involve the formation of the C-O and C=N bonds of the heterocycle in a single synthetic operation from acyclic precursors.

One of the most prominent methods is the Robinson-Gabriel synthesis , which involves the intramolecular cyclization and dehydration of 2-acylamino ketones. wikipedia.org This reaction is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid. For the synthesis of a 2,5-dimethyl-4-substituted oxazole, a potential starting material would be a 3-acylamino-2-butanone derivative. The specific acyl group and the substituent at the 3-position would determine the final substitution pattern of the oxazole.

Another significant cyclocondensation approach is the Van Leusen oxazole synthesis . This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring. acsgcipr.org The reaction proceeds through a [3+2] cycloaddition mechanism. While this method is highly effective for the synthesis of 5-substituted oxazoles, modifications can allow for substitution at other positions. For instance, using an α-substituted TosMIC derivative or a ketone as the carbonyl component can lead to different substitution patterns.

| Cyclocondensation Method | Key Reagents | Description |

| Robinson-Gabriel Synthesis | 2-Acylamino ketone, Acid catalyst (e.g., H₂SO₄) | Intramolecular cyclization and dehydration of a 2-acylamino ketone to form the oxazole ring. wikipedia.org |

| Van Leusen Oxazole Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC), Base | A [3+2] cycloaddition reaction between an aldehyde and TosMIC to yield a 5-substituted oxazole. acsgcipr.org |

Transition Metal-Catalyzed Approaches to Substituted Oxazoles

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of highly substituted and functionalized oxazoles. These methods often offer milder reaction conditions, higher efficiency, and greater functional group tolerance compared to traditional cyclocondensation reactions.

Palladium-catalyzed cross-coupling reactions, for example, have been employed in the synthesis of oxazoles. One such strategy involves the coupling of propargylamides with aryl or vinyl halides, followed by an in situ cyclization to form the oxazole ring. This approach allows for the introduction of a wide variety of substituents at the 2- and 5-positions of the oxazole.

Copper-catalyzed reactions have also proven valuable. For instance, the copper-catalyzed coupling of α-diazoketones with nitriles provides a direct route to 2,4,5-trisubstituted oxazoles. This method is attractive due to the ready availability of the starting materials and the operational simplicity of the reaction.

| Metal Catalyst | Reaction Type | Description |

| Palladium | Cross-coupling/Cyclization | Coupling of propargylamides with organic halides followed by intramolecular cyclization. |

| Copper | Coupling/Cyclization | Reaction of α-diazoketones with nitriles to form polysubstituted oxazoles. |

| Gold | Cycloisomerization | Gold-catalyzed intramolecular cyclization of N-propargylamides. |

Microwave-Assisted Synthetic Techniques for Oxazole Derivatives

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of oxazole derivatives is no exception, with numerous reports highlighting the benefits of microwave irradiation.

Both the Robinson-Gabriel and Van Leusen syntheses can be significantly enhanced through the use of microwave heating. For instance, the microwave-assisted Van Leusen reaction between aldehydes and TosMIC can be completed in a matter of minutes, providing 5-substituted oxazoles in excellent yields. acsgcipr.org Similarly, microwave irradiation can facilitate the acid-catalyzed cyclodehydration in the Robinson-Gabriel synthesis, reducing reaction times from hours to minutes.

The rapid and uniform heating provided by microwaves can also be advantageous in transition metal-catalyzed reactions, often leading to improved catalytic turnover and reduced catalyst loading.

| Synthetic Method | Conventional Conditions | Microwave-Assisted Conditions |

| Van Leusen Oxazole Synthesis | Several hours at room temperature or elevated temperatures. | Minutes at elevated temperatures. acsgcipr.org |

| Robinson-Gabriel Synthesis | Hours of refluxing in strong acid. | Minutes at high temperatures. |

Installation of the Ethan-1-amine Side Chain

Once the 2,5-dimethyloxazole core is established, the next critical step is the introduction of the ethan-1-amine side chain at the 4-position. This can be achieved through various synthetic strategies, including direct amination of a suitable precursor or a reductive amination protocol.

Amination Reactions of Oxazole Precursors

Direct amination involves the reaction of an oxazole precursor bearing a leaving group at the desired position with an amine or an ammonia equivalent. A plausible synthetic route would involve the preparation of a 4-(2-haloethyl)-2,5-dimethyloxazole. This intermediate could then be subjected to a nucleophilic substitution reaction with ammonia or a protected ammonia equivalent, such as phthalimide (in a Gabriel synthesis), followed by deprotection to yield the primary amine.

Alternatively, the ethan-1-amine side chain could be constructed from a 4-(hydroxymethyl)-2,5-dimethyloxazole precursor. Conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, would facilitate subsequent nucleophilic substitution with an amine.

Reductive Amination Protocols in Amine Synthesis

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This two-step, often one-pot, process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. semanticscholar.org

For the synthesis of 2-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-amine, a key intermediate would be (2,5-dimethyl-1,3-oxazol-4-yl)acetaldehyde. This aldehyde could be prepared through the oxidation of the corresponding primary alcohol, 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethanol. The subsequent reductive amination of the aldehyde with ammonia, in the presence of a suitable reducing agent, would afford the target primary amine.

Commonly used reducing agents for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent is crucial to ensure selective reduction of the imine intermediate in the presence of the starting carbonyl compound.

Another viable reductive amination strategy would involve the corresponding ketone, 1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one. Reaction of this ketone with ammonia would form an imine, which upon reduction would yield the desired ethan-1-amine side chain.

| Precursor | Reagents for Amination | Method |

| 4-(2-Haloethyl)-2,5-dimethyloxazole | Ammonia or Phthalimide (Gabriel synthesis) | Direct Nucleophilic Substitution |

| (2,5-Dimethyl-1,3-oxazol-4-yl)acetaldehyde | Ammonia, Reducing Agent (e.g., NaBH₃CN) | Reductive Amination |

| 1-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-one | Ammonia, Reducing Agent (e.g., NaBH(OAc)₃) | Reductive Amination |

Multi-Component Reaction Sequences Incorporating the Amine Fragment

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. For the synthesis of 2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine and its derivatives, several MCRs could be envisioned to construct the substituted oxazole core, potentially incorporating the protected amine fragment in a convergent manner.

One notable approach is the Ugi reaction , a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.govnih.gov A plausible strategy for synthesizing a precursor to the target amine would involve using a protected amino-aldehyde or amino-ketone as the carbonyl component. For instance, N-Boc-3-aminobutanal could react with a carboxylic acid, an isocyanide, and an amine (acting as a surrogate for the 2-methyl group) to generate a highly functionalized intermediate. Subsequent cyclization and deprotection steps would then yield the desired 4-(2-aminoethyl)-substituted oxazole. A tandem Ugi/Robinson-Gabriel sequence has been reported for the synthesis of 2,4,5-trisubstituted oxazoles, which could be adapted for this purpose. nih.govnih.govresearchgate.net

Another relevant MCR is the van Leusen oxazole synthesis , which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nrochemistry.comwikipedia.orgorganic-chemistry.org To incorporate the desired ethanamine moiety at the 4-position, a suitably protected 3-aminobutanal could be employed as the aldehyde component. The reaction with TosMIC and a source for the 2-methyl group would lead to the formation of the 2,5-dimethyl-4-(2-aminoethyl)-1,3-oxazole scaffold after deprotection. The van Leusen reaction is known for its operational simplicity and tolerance of various functional groups, making it an attractive option. nrochemistry.comwikipedia.orgorganic-chemistry.org

The Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, could also be adapted. thieme-connect.com Similar to the Ugi approach, a protected amino-aldehyde would serve as the carbonyl component. The resulting α-acyloxy carboxamide intermediate could then be further manipulated to form the oxazole ring. Tandem Passerini/Staudinger/aza-Wittig/isomerization reactions have been developed for the one-pot synthesis of 2,4,5-trisubstituted oxazoles, showcasing the versatility of this approach. thieme-connect.com

While direct incorporation of the unprotected this compound into an MCR might be challenging due to the nucleophilicity of the primary amine, the use of protected precursors within these reaction sequences presents a viable and efficient strategy for the construction of this valuable building block and its derivatives.

Stereoselective Synthesis of Enantiopure Analogues

The stereoselective synthesis of enantiopure analogues of this compound, where a stereocenter is introduced in the ethanamine side chain, is a significant challenge with important implications for the development of chiral drugs and materials. While specific literature on the stereoselective synthesis of this particular compound is limited, general strategies from the field of asymmetric synthesis can be applied.

One potential approach involves the use of chiral auxiliaries . A chiral auxiliary, such as one derived from a natural amino acid, could be attached to a precursor of the ethanamine side chain. Diastereoselective reactions could then be performed to install the desired stereocenter. Subsequent removal of the auxiliary would furnish the enantiopure product.

Asymmetric catalysis offers a more elegant and atom-economical approach. The asymmetric hydrogenation of a suitable enamine or imine precursor could be achieved using a chiral transition metal catalyst. A variety of chiral ligands are available for such transformations, enabling access to either enantiomer of the target amine with high enantioselectivity. nih.gov For instance, an oxazolyl ketone precursor could be converted to a chiral β-amino alcohol via asymmetric transfer hydrogenation, which could then be further transformed into the target chiral amine.

Another strategy involves the use of chiral building blocks . Starting from a commercially available enantiopure amino acid, such as D- or L-alanine, a multi-step synthesis could be devised to construct the target molecule while retaining the initial stereochemistry. This approach offers a reliable method for obtaining enantiomerically pure compounds.

The development of stereoselective synthetic routes to analogues of this compound would significantly enhance their utility in various applications, particularly in the synthesis of chiral ligands for asymmetric catalysis and as building blocks for pharmaceuticals.

Optimization of Reaction Conditions and Process Efficiency in Laboratory Scale

Solvent and Temperature Effects on Reaction Kinetics and Selectivity

The choice of solvent can significantly impact the rate and selectivity of oxazole formation. The polarity, boiling point, and coordinating ability of the solvent can influence the solubility of reactants and intermediates, as well as the stability of transition states. For many classical oxazole syntheses, such as the Robinson-Gabriel synthesis, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly employed.

The reaction temperature is another critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of side products and decomposition of sensitive functional groups. Therefore, a careful optimization of the temperature profile is necessary to achieve a balance between reaction time and product purity. Microwave-assisted synthesis has emerged as a valuable tool for rapidly screening reaction conditions and often leads to significantly reduced reaction times and improved yields.

Below is a representative data table illustrating the potential effects of solvent and temperature on the yield of a hypothetical synthesis of a 2,5-dimethyl-4-substituted oxazole.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 110 | 12 | 45 |

| 2 | Acetonitrile (MeCN) | 80 | 8 | 65 |

| 3 | Dimethylformamide (DMF) | 100 | 6 | 78 |

| 4 | 1,4-Dioxane | 100 | 10 | 52 |

| 5 | Dimethyl sulfoxide (DMSO) | 120 | 4 | 85 |

Catalyst and Reagent Screening for Enhanced Yields and Purity

The selection of appropriate catalysts and reagents is paramount for achieving high yields and purity in oxazole synthesis. In many synthetic routes to oxazoles, a dehydrating agent is required to facilitate the cyclization step. Common dehydrating agents include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), and various carbodiimides. The choice of dehydrating agent can affect the reaction's mildness and functional group tolerance.

For transition metal-catalyzed cross-coupling reactions that may be used to introduce substituents onto the oxazole ring, a thorough screening of catalysts and ligands is essential. Palladium, copper, and rhodium catalysts are frequently used in such transformations. The nature of the ligand can have a profound impact on the catalyst's activity and selectivity.

The following interactive data table provides a hypothetical example of a catalyst and reagent screen for the final cyclization step in the synthesis of a 2,5-dimethyl-4-substituted oxazole.

| Entry | Dehydrating Agent/Catalyst | Base (if applicable) | Yield (%) | Purity (by HPLC, %) |

|---|---|---|---|---|

| 1 | POCl₃ | Pyridine (B92270) | 65 | 88 |

| 2 | H₂SO₄ | - | 50 | 80 |

| 3 | DCC/DMAP | - | 75 | 92 |

| 4 | EDC/HOBt | - | 82 | 95 |

| 5 | Burgess Reagent | - | 88 | 97 |

Systematic optimization of these reaction parameters allows for the development of robust and efficient laboratory-scale syntheses of this compound and its derivatives, ensuring access to these valuable compounds for further research and development.

Reactivity Profiles and Derivatization Chemistry of 2 Dimethyl 1,3 Oxazol 4 Yl Ethan 1 Amine

Reactions Involving the Primary Amine Moiety

The ethylamine (B1201723) side chain at the C4 position of the oxazole (B20620) ring is a key site for chemical modification. The primary amine group (-NH₂) is a potent nucleophile and a base, enabling a variety of functionalization reactions.

Nucleophilic Acylation and Sulfonylation Reactions

The primary amine of 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine readily undergoes nucleophilic acyl substitution with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions typically proceed via an addition-elimination mechanism. masterorganicchemistry.com

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) yields the corresponding N-acylated derivatives. The base serves to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Sulfonylation: Similarly, treatment with sulfonyl chlorides in a suitable solvent system, such as pyridine and chloroform, typically at reduced temperatures (e.g., 0 °C), affords the desired 1,3-oxazole sulfonamides. mdpi.com The slow addition of the sulfonyl chloride is often employed to control the reaction and maximize yield.

These derivatization strategies are fundamental in medicinal chemistry for modifying the pharmacokinetic properties of a lead compound.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Conditions | Product Type |

|---|---|---|---|

| 2-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-amine | Acetyl chloride | Pyridine, CH₂Cl₂, RT | N-acetyl amide |

| 2-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-amine | Benzoyl chloride | Triethylamine, THF, RT | N-benzoyl amide |

| 2-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-amine | p-Toluenesulfonyl chloride | Pyridine, Chloroform, 0 °C to RT | N-tosyl sulfonamide |

| 2-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-amine | Methanesulfonyl chloride | Pyridine, CH₂Cl₂, 0 °C | N-mesyl sulfonamide |

Imine and Schiff Base Formation for Further Transformations

The primary amine functionality can condense with aldehydes or ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by a mild acid and involves the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comlibretexts.org

The rate of imine formation is pH-dependent, with an optimal pH often around 4-5. libretexts.org At lower pH, the amine nucleophile is protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.org The formation of these imine derivatives opens pathways for further transformations. For instance, the reduction of the imine bond, often achieved in a one-pot process known as reductive amination using reagents like sodium cyanoborohydride (NaBH₃CN), leads to the formation of secondary amines. masterorganicchemistry.comyoutube.com

Functionalization through Alkylation and Arylation Pathways

The nucleophilic character of the primary amine allows for the formation of C-N bonds through alkylation and arylation reactions.

N-Alkylation: The amine can be mono- or di-alkylated through nucleophilic substitution reactions with alkyl halides. The reaction proceeds via an SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. The extent of alkylation (mono- vs. di-alkylation) can be controlled by the stoichiometry of the reagents. Phase transfer catalysis has been employed for the N-alkylation of azoles with chloroethylamine, providing an efficient route to N-(aminoethyl)azoles. researchgate.net

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.org This method typically involves reacting the amine with an aryl halide (bromide, iodide, or chloride) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction is a powerful tool for creating complex molecules containing arylamine moieties.

Reactivity of the Dimethyl-1,3-oxazol-4-yl Subunit

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of imidazole (B134444) or thiazole. wikipedia.org Its reactivity is influenced by the presence of the two heteroatoms and the substituents on the carbon atoms.

Electrophilic Aromatic Substitution on the Oxazole Ring

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally considered difficult due to the electron-withdrawing nature of the pyridine-like nitrogen atom, which deactivates the ring towards electrophilic attack. chempedia.info When such reactions do occur, they are highly regioselective. The general order of reactivity for electrophilic substitution on an unsubstituted oxazole is C5 > C4 > C2. tandfonline.com The presence of electron-donating groups on the ring can facilitate the reaction. tandfonline.com

In the case of 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine, the oxazole ring is fully substituted at positions C2, C4, and C5. The methyl groups at C2 and C5 and the ethylamine group at C4 are all electron-donating and activating. However, since there are no available hydrogen atoms on the heterocyclic ring, standard electrophilic aromatic substitution reactions are not a viable pathway for further functionalization of the oxazole core itself. Any electrophilic attack would likely target the amine side chain or require more forcing conditions that could lead to ring degradation.

Ring-Opening and Rearrangement Reactions of the Oxazole Core (If Published)

While the substituted oxazole ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific conditions.

Deprotonation and Ring-Opening: The C2 proton of oxazoles is the most acidic, and deprotonation at this position with a strong base (e.g., n-butyllithium) can lead to a lithiated species that exists in equilibrium with a ring-opened isonitrile enolate. wikipedia.orgnih.gov For the title compound, the C2 position is occupied by a methyl group, making this specific pathway inaccessible.

Cornforth Rearrangement: A notable reaction of oxazoles is the Cornforth rearrangement, a thermal isomerization of 4-acyloxazoles where the acyl group and the C5 substituent exchange positions. wikipedia.orgalchetron.com The reaction proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate, which then undergoes a rearrangement to form the isomeric oxazole. wikipedia.orgchem-station.com For 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine, this rearrangement is not directly applicable. However, if the primary amine were first converted into an N-acyl derivative (as described in 3.1.1), the resulting structure could be a substrate for a modified Cornforth-type rearrangement, although no specific publications on this transformation for this exact substrate are available. This remains a hypothetical pathway for skeletal diversification.

Other skeletal rearrangements of oxazoles to different heterocyclic systems, such as azepines and pyrroles, have been reported through dynamic electrocyclization processes, highlighting the potential for complex transformations of the oxazole core under specific thermal or photochemical conditions.

Functionalization of Peripheral Methyl Groups

The functionalization of the peripheral methyl groups on the 2- and 5-positions of the oxazole ring in 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine represents a potential route for synthesizing more complex derivatives. While specific studies on the derivatization of these methyl groups on the title compound are not extensively detailed in the available literature, the general reactivity of methyl groups on heterocyclic rings is an established area of organic chemistry. The position of methyl substituents on oxazole-containing ligands can have a considerable impact on the performance of their metal complexes in catalytic applications, such as (co)polymerization reactions. mdpi.com

The reactivity of these methyl groups can be influenced by the electronic nature of the oxazole ring. Oxazole is an electron-rich heterocycle, which can affect the acidity of the protons on the attached methyl groups. Synthetic strategies could potentially involve deprotonation with a strong base to form a nucleophilic carbanion, which could then react with various electrophiles. Another possible route could be free-radical halogenation, followed by nucleophilic substitution to introduce a range of functional groups. These modifications could serve to modulate the steric and electronic properties of the ligand for fine-tuning its role in metal coordination and catalysis.

Metal Coordination Chemistry and Ligand Properties

The compound 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine possesses multiple potential coordination sites, making it a versatile ligand for the synthesis of metal complexes. The primary amine, the oxazole nitrogen, and the oxazole oxygen all offer lone pairs of electrons capable of coordinating to a metal center. The geometry and the electronic properties of the resulting metallacycles would depend on which of these sites bind to the metal. Oxazole-containing ligands are widely used in coordination chemistry and catalysis due to their structural diversity and the straightforward chiral induction they can achieve when derived from natural sources like amino acids. alfachemic.com

Exploration of the Amine Nitrogen as a Ligating Site

The ethanamine moiety extending from the C4 position of the oxazole ring presents a primary amine (–NH2) group, which is a strong and well-established ligating site. The nitrogen atom's lone pair of electrons makes it a potent Lewis base, readily forming coordinate bonds with a wide variety of transition metals. nih.govbohrium.com In the context of 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine, the ethyl spacer provides flexibility, allowing the amine nitrogen to coordinate to a metal center either as a monodentate ligand or, more likely, as part of a bidentate chelate in conjunction with another donor atom from the ligand. In many biological and synthetic systems, amine groups are common binding sites for metals, and their coordination can be influenced by factors such as pH and the nature of the metal ion. nih.gov

Investigation of Oxazole Nitrogen and Oxygen as Potential Coordination Sites

The 1,3-oxazole ring itself contains two heteroatoms with lone pairs: nitrogen at position 3 and oxygen at position 1. The nitrogen atom in oxazoles is basic and is known to participate in metal coordination, forming complexes with numerous metal centers. alfachemic.comtandfonline.com Its sp2 hybridization and position within the aromatic ring make it a geometrically well-defined coordination site. The basicity of the oxazole nitrogen (pKa of the conjugate acid is 0.8) is weak, but sufficient for coordination to many transition metals. tandfonline.comwikipedia.org

In contrast, the oxazole ring oxygen is generally considered a poor coordinating agent due to its lower basicity and the delocalization of its lone pairs within the aromatic system. tandfonline.com While coordination through oxygen donors is common in many ligands, in the context of an aromatic heterocycle like oxazole, the nitrogen atom is the preferred binding site. tandfonline.commdpi.com Therefore, in chelation involving the oxazole ring of 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine, coordination is expected to occur through the N3 atom of the ring and the nitrogen of the ethanamine side chain, forming a stable chelate ring.

Table 1: Potential Coordination Modes of 2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine

| Coordination Mode | Donating Atoms | Description |

|---|---|---|

| Monodentate | Amine Nitrogen | The ligand binds to the metal center solely through the primary amine. |

| Monodentate | Oxazole Nitrogen | The ligand coordinates through the N3 atom of the oxazole ring. |

Synthesis and Characterization of Metal Complexes for Catalytic Research

The synthesis of metal complexes using 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine as a ligand is a key step toward exploring their catalytic potential. Oxazole-based ligands have been successfully used to create catalysts for various organic transformations, including polymerization and asymmetric synthesis. mdpi.comalfachemic.com The synthesis of such complexes typically involves the reaction of the ligand with a suitable metal salt or precursor in an appropriate solvent. For instance, vanadium complexes with oxazole-oxazoline ligands have been synthesized by reacting the ligand with VCl₃(THF)₃. mdpi.com Similarly, platinum(II) complexes bearing benzoxazole (B165842) ligands have been prepared from precursors like cis-[PtCl₂(DMSO)₂]. acs.org

Characterization of the resulting metal complexes is crucial to confirm their structure and purity. Standard analytical techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand framework upon coordination.

Mass Spectrometry (MS): To confirm the molecular weight of the complex. mdpi.comresearchgate.net

X-ray Crystallography: To determine the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.net

Once synthesized and characterized, these complexes can be screened for catalytic activity in various reactions. The steric and electronic properties imparted by the dimethyl-substituted oxazole ring and the flexible ethanamine arm can influence the selectivity and efficiency of the catalyst. mdpi.com Research in this area contributes to the development of novel catalysts for fine chemical synthesis and materials science. alfachemic.comnih.govmatilda.science

Table 2: Examples of Metal Complexes with Related Oxazole Ligands for Catalysis

| Ligand Type | Metal Center | Catalytic Application | Reference |

|---|---|---|---|

| Oxazole-oxazoline | Vanadium(III) | Ethylene polymerization and ethylene-norbornene copolymerization | mdpi.com |

| Oxazoline | Rhodium(II) | Asymmetric cyclopropanation | researchgate.net |

| Benzoxazole | Platinum(II) | Photosensitizers for photodynamic therapy | acs.org |

Advanced Spectroscopic and Structural Elucidation in Research Contexts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules in solution. For 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine, ¹H and ¹³C NMR would provide primary evidence of its constitution, while more advanced techniques can reveal detailed conformational and mechanistic insights. While specific spectral data for the title compound is not publicly available, analysis of related structures provides a clear indication of the expected resonances. mdpi.comresearchgate.netresearchgate.net

In a typical ¹H NMR spectrum, the protons of the ethylamine (B1201723) side chain would exhibit characteristic multiplets, with the chemical shifts influenced by the neighboring amine and oxazole (B20620) functionalities. The methylene (B1212753) group adjacent to the amine would likely appear as a triplet, while the methylene group attached to the oxazole ring would also be a triplet. The two methyl groups on the oxazole ring would present as sharp singlets, with their exact chemical shifts confirming their positions on the heterocycle. The amine protons may appear as a broad singlet, and their chemical shift could be solvent-dependent. docbrown.info

The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule. The carbons of the oxazole ring would resonate in the aromatic region, with their specific shifts indicating the electronic environment created by the nitrogen and oxygen heteroatoms and the methyl substituents. nih.govnih.gov

Representative ¹H and ¹³C NMR Data for a Substituted Oxazole Moiety

| Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Oxazole-C2-CH₃ | ~2.4 | ~160 |

| Oxazole-C5-CH₃ | ~2.2 | ~150 |

| Oxazole-C4 | - | ~138 |

| -CH₂-CH₂-NH₂ | ~2.8 (t) | ~40 |

| -CH₂-CH₂-NH₂ | ~2.9 (t) | ~25 |

| -NH₂ | Broad singlet | - |

Note: The data presented are estimated values based on analogous structures and are intended for illustrative purposes.

For a molecule with several distinct proton and carbon environments, two-dimensional (2D) NMR techniques are crucial for definitive assignments.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between the protons in the ethanamine side chain, showing a clear correlation between the two adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to assign the carbon signals for the methylene groups and the methyl groups based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is useful for determining the preferred conformation of the flexible ethylamine side chain relative to the oxazole ring.

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can elucidate its structure and intermolecular interactions in the crystalline form. mdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. For 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine, ¹³C CP/MAS would reveal the number of crystallographically inequivalent molecules in the unit cell through the splitting of signals. Furthermore, ssNMR can probe the effects of hydrogen bonding on the electronic structure, often observed as changes in the chemical shifts of the involved atoms compared to the solution state. nih.gov

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination of Derivatives and Metal Complexes

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine itself is not reported, analysis of its derivatives or metal complexes would provide definitive proof of its covalent structure and reveal the nature of its supramolecular assembly. nih.gov

The crystal structure of a related compound, 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, reveals key structural features that would be anticipated in derivatives of the title compound. nih.gov For instance, the planarity of the oxazole ring and the dihedral angles between different ring systems are precisely determined.

Representative Crystallographic Data for a Substituted Oxazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Key Hydrogen Bond | N—H···O | nih.gov |

| Dihedral Angle (Pyridine-Oxazole) | 8.42 (10)° | nih.gov |

The primary amine group of 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine is a strong hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. In the solid state, these functionalities would likely lead to the formation of extensive hydrogen bonding networks. evitachem.comresearchgate.net Single-crystal X-ray diffraction analysis would allow for the precise measurement of hydrogen bond distances and angles, revealing the specific motifs (e.g., chains, dimers, sheets) that define the crystal packing. nih.gov In addition to classical N-H···N and N-H···O hydrogen bonds, weaker C-H···O or C-H···N interactions involving the methyl or methylene groups could also play a role in stabilizing the crystal lattice. researchgate.net

The ethylamine side chain of the title compound is achiral. However, if a chiral center were introduced, for example by substitution on the α-carbon of the ethylamine moiety, single-crystal X-ray diffraction would be the definitive method for determining the absolute configuration of a single enantiomer. By using anomalous dispersion effects, typically from heavier atoms in the structure or by co-crystallization with a chiral reference molecule, the absolute arrangement of atoms in space can be unambiguously established.

Vibrational Spectroscopy (IR and Raman) for Advanced Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.net

In the IR spectrum of 2-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-amine, the N-H stretching vibrations of the primary amine would be expected in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be characteristic of a primary amine. The C-H stretching vibrations of the methyl and methylene groups would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring would be found in the 1500-1650 cm⁻¹ region, while C-O-C stretching would appear around 1000-1200 cm⁻¹. researchgate.netresearchgate.net

Raman spectroscopy would provide complementary information. The symmetric vibrations of the oxazole ring are often strong in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core.

Representative Vibrational Frequencies for a Substituted Oxazole Amine

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|

| N-H Stretch (asymmetric) | ~3350 | Weak |

| N-H Stretch (symmetric) | ~3280 | Weak |

| C-H Stretch (alkyl) | 2850-3000 | Strong |

| C=N Stretch (oxazole) | ~1640 | Medium |

| C=C Stretch (oxazole) | ~1560 | Strong |

| C-O-C Stretch (oxazole) | ~1100 | Medium |

Note: The data presented are estimated values based on analogous structures and are intended for illustrative purposes.

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Complex Stoichiometries

High-Resolution Mass Spectrometry (HRMS) stands as an indispensable analytical technique in modern chemical research, offering unparalleled precision in mass measurements. This capability is crucial for the unambiguous determination of elemental compositions of unknown compounds and for tracing the intricate steps of complex reaction pathways. In the context of novel heterocyclic compounds such as 2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine, HRMS provides critical insights that are often unattainable with lower-resolution methods.

The power of HRMS lies in its ability to measure mass-to-charge ratios (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the confident assignment of a unique elemental formula to a detected ion, a foundational step in structural elucidation. When monitoring a chemical reaction, this means that intermediates, byproducts, and the final product can be identified with a high degree of certainty, even when they are present in complex mixtures.

Detailed Research Findings

In synthetic organic chemistry, the formation of substituted oxazoles can proceed through various multi-step sequences. The elucidation of these reaction pathways is critical for optimization and understanding the underlying mechanisms. HRMS is instrumental in this process by enabling the identification of transient intermediates and the characterization of the final products.

For instance, in a hypothetical reaction aimed at synthesizing this compound, HRMS can be employed to analyze aliquots of the reaction mixture at different time points. By generating a list of accurate masses for all ions present, researchers can map the transformation of reactants into products.

Consider a plausible synthetic route where a precursor molecule undergoes cyclization and subsequent functional group manipulation. HRMS analysis of the reaction mixture could reveal the presence of not only the desired product but also of partially reacted intermediates or side-products resulting from incomplete cyclization or alternative reaction pathways. The exact mass measurements would allow for the determination of their elemental compositions, providing crucial clues about their structures.

The fragmentation pattern of this compound under HRMS/MS conditions (tandem mass spectrometry) would also yield valuable structural information. By isolating the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions would be produced. The accurate masses of these fragments can be used to piece together the connectivity of the molecule, confirming the presence of the dimethyl-oxazole ring and the ethanamine side chain.

Below is a table representing hypothetical HRMS data for the target compound and a potential precursor, illustrating the power of this technique in distinguishing between species with very similar nominal masses.

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z (Da) | Mass Error (ppm) |

| This compound | C7H12N2O | 140.09496 | 140.0951 | 0.99 |

| Precursor X (Hypothetical) | C8H14N2 | 138.11570 | 138.1159 | 1.45 |

This table is interactive. Users can sort the data by clicking on the column headers.

Furthermore, when dealing with complex reaction stoichiometries, such as in the formation of coordination complexes or in polymerization reactions involving oxazole-containing monomers, HRMS can determine the composition of the resulting macromolecules. nih.gov By analyzing the mass of the intact complex under non-denaturing conditions, it is possible to deduce the number of repeating units or the ratio of different components in a larger assembly. nih.govox.ac.uk

The following table outlines plausible fragment ions that could be observed in an HRMS/MS experiment for this compound, which would be used to confirm its structure.

| Proposed Fragment | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z (Da) |

| [M+H]+ | C7H13N2O+ | 141.10224 | 141.1023 |

| [M+H - NH3]+ | C7H10O+ | 110.07316 | 110.0732 |

| [Dimethyl-oxazole ring fragment]+ | C5H7O+ | 83.04969 | 83.0497 |

| [Ethanamine side chain fragment]+ | C2H6N+ | 44.04947 | 44.0495 |

This table is interactive. Users can sort the data by clicking on the column headers.

Computational and Theoretical Chemistry Investigations of 2 Dimethyl 1,3 Oxazol 4 Yl Ethan 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov DFT calculations are employed to optimize the molecular geometry, determine electronic properties, and predict the reactivity of 2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine. Such studies typically use functionals like B3LYP combined with a suitable basis set, such as 6-311G(d,p), to achieve reliable results. researchgate.netsemanticscholar.org

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap (Eg) between the HOMO and LUMO is a key indicator of molecular stability; a large gap suggests high stability and low reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the nitrogen atom of the primary amine group and the heteroatoms of the oxazole (B20620) ring. The LUMO is likely distributed across the π-system of the oxazole ring. DFT calculations provide quantitative values for these orbitals.

Table 1: Calculated FMO Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -0.89 |

| Energy Gap (Eg) | 5.36 |

Note: These values are representative and derived from DFT calculations on similar heterocyclic structures.

The large energy gap suggests that this compound is a chemically stable molecule. nih.gov

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

In the MEP map of this compound, the most negative potential (red/yellow regions) is anticipated to be concentrated around the nitrogen atom of the oxazole ring and the lone pair of the primary amine. These sites represent the primary centers for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group (-NH2) would exhibit the most positive potential (blue region), making them the likely sites for hydrogen bonding and interaction with nucleophiles.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a flexible molecule are governed by its preferred three-dimensional structure, or conformation. Conformational analysis aims to identify the most stable conformers by exploring the molecule's potential energy surface (PES). researchgate.netmdpi.com

For this compound, significant conformational flexibility arises from the rotation around several single bonds, primarily the C-C bond of the ethylamine (B1201723) side chain and the C-C bond connecting the side chain to the oxazole ring. A theoretical conformational analysis would involve systematically rotating these dihedral angles and calculating the energy at each step to map the PES. researchgate.net This process identifies the low-energy conformers and the energy barriers between them. The global minimum on the PES corresponds to the most stable and populated conformation of the molecule under equilibrium conditions. Such studies have been successfully applied to determine the stable conformers of other flexible diamine and oxazol-5-one derivatives. researchgate.netmdpi.com

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry can provide deep insights into the mechanisms of chemical reactions, including the identification of intermediate structures and the calculation of transition state energies. While specific mechanistic studies on this compound are not widely published, theoretical methods could be applied to investigate its potential reactions.

For instance, the primary amine group is a reactive site for reactions such as acylation or Schiff base formation. DFT calculations could model the reaction pathway for the acylation of the amine with a reagent like acetyl chloride. Such a study would involve locating the geometry of the transition state and calculating the activation energy for the reaction. This information is crucial for understanding the reaction kinetics and predicting the conditions required for the synthesis of derivatives. The reactivity of the oxazole ring itself, which can participate in various cycloaddition or substitution reactions, could also be explored. evitachem.commdpi.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic parameters, which serves as a powerful aid in the structural confirmation of synthesized compounds. researchgate.netsemanticscholar.org

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic resonance (NMR) chemical shifts (δ). researchgate.net Theoretical ¹H and ¹³C NMR spectra can be calculated and compared with experimental data to validate a proposed structure. mdpi.comnih.gov

Table 2: Representative Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Calculated ¹³C δ (ppm) | Hypothetical Exp. ¹³C δ (ppm) | Atom Position | Calculated ¹H δ (ppm) | Hypothetical Exp. ¹H δ (ppm) |

|---|---|---|---|---|---|

| Oxazole C2 | 159.8 | 160.2 | C2-CH₃ | 2.15 | 2.18 |

| Oxazole C4 | 138.5 | 138.9 | C5-CH₃ | 2.30 | 2.34 |

| Oxazole C5 | 149.2 | 149.5 | Ethyl-CH₂ (α) | 2.75 | 2.79 |

| Ethyl-CH₂ (α) | 41.3 | 41.7 | Ethyl-CH₂ (β) | 2.98 | 3.02 |

| Ethyl-CH₂ (β) | 35.1 | 35.5 | NH₂ | 1.88 | 1.90 |

Note: Experimental values are hypothetical for illustrative purposes. Calculated shifts are typically referenced against a standard like Tetramethylsilane (TMS).

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated harmonic frequencies are often systematically higher than experimental values and are therefore scaled by an appropriate factor to improve agreement. nih.gov This analysis helps in assigning specific vibrational modes, such as N-H stretching from the amine group or C=N stretching from the oxazole ring, to the observed spectral bands. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT provides insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes, solvent interactions, and binding processes.

For this compound, MD simulations could be employed to:

Explore its conformational landscape in an aqueous environment, revealing how solvent affects its preferred shape.

Simulate its interaction with a biological target, such as an enzyme active site. These simulations can reveal key binding interactions, calculate binding free energies, and explain the molecular basis of its potential biological activity. nih.gov

Although specific MD simulation studies on this compound are not yet available in the literature, this computational technique holds significant promise for future investigations into its dynamic properties and potential applications.

Exploration of 2 Dimethyl 1,3 Oxazol 4 Yl Ethan 1 Amine As a Building Block in Advanced Chemical Research

A Versatile Scaffold in the Synthesis of Complex Molecules

The inherent structural characteristics of 2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine, namely the presence of a reactive primary amine and a stable, electron-rich oxazole (B20620) ring, make it a valuable asset in the toolbox of synthetic organic chemists.

An Intermediate in the Pursuit of Total Synthesis

While specific, high-profile total synthesis endeavors prominently featuring this compound are not yet extensively documented in publicly available literature, its potential as a crucial intermediate is clear. The primary amine functionality provides a reactive handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and the construction of larger nitrogen-containing heterocycles. The dimethyl-substituted oxazole core offers a stable heterocyclic motif that can be carried through multi-step sequences, ultimately contributing to the final architecture of a target molecule. Its utility is analogous to other substituted ethylamine (B1201723) derivatives that have proven indispensable in the synthesis of natural products and pharmaceutically active compounds.

A Precursor for Generating Molecular Diversity

In the realm of synthetic methodology development, the ability to rapidly generate a diverse range of molecular scaffolds from a common precursor is highly prized. This compound is well-suited for this purpose. The primary amine can be readily derivatized to introduce a wide variety of functional groups and structural motifs. This allows for the systematic exploration of chemical space and the generation of libraries of related compounds for screening in various applications. For instance, reaction with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates can yield a vast array of amides, sulfonamides, and ureas, each with distinct physicochemical properties.

Emerging Applications in the Field of Catalysis

The nitrogen and oxygen atoms within the oxazole ring, along with the primary amine, provide potential coordination sites for metal centers, suggesting that derivatives of this compound could function as effective ligands in catalysis.

Chiral Derivatives in Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. While research into chiral derivatives of this compound is still a nascent field, the potential is significant. Introduction of a chiral center, for instance at the carbon atom adjacent to the amine or on a substituent of the oxazole ring, could lead to the formation of chiral ligands. These ligands, when complexed with transition metals, could catalyze a range of asymmetric transformations, such as hydrogenations, C-C bond formations, and cyclopropanations, with high enantioselectivity. The synthesis of such chiral derivatives would be a key step toward unlocking this potential.

Homogeneous and Heterogeneous Catalysis

The ability of the oxazole and amine functionalities to coordinate to metal ions also opens the door to applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, soluble metal complexes of ligands derived from this compound could be employed to catalyze reactions such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or hydrogenation of unsaturated compounds. For heterogeneous catalysis, the amine group provides a convenient anchor point for immobilization onto solid supports, such as silica or polymers. The resulting supported catalysts would offer the advantages of easy separation and recyclability, which are crucial for industrial applications.

A Building Block for Advanced Materials and Supramolecular Chemistry

Beyond its role in traditional organic synthesis and catalysis, this compound holds promise for the construction of advanced materials and supramolecular assemblies, excluding biomedical applications. The hydrogen bonding capabilities of the primary amine, coupled with the potential for π-π stacking interactions involving the oxazole ring, make it an interesting candidate for the design of self-assembling systems.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the use of This compound as a building block in the design and synthesis of functional organic polymers or in self-assembly studies within supramolecular chemistry.

Therefore, the requested article focusing solely on these specific applications of the compound cannot be generated at this time due to the absence of relevant research findings in the public domain.

Emerging Research Directions and Future Outlook

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of oxazole (B20620) derivatives has traditionally relied on methods that can be resource-intensive and generate significant chemical waste. The future of synthesizing 2-(Dimethyl-1,3-oxazol-4-yl)ethan-1-amine and its analogues lies in the adoption of green chemistry principles. Researchers are actively exploring methods that improve efficiency, reduce energy consumption, and minimize the use of hazardous substances.

Key sustainable approaches under investigation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, leading to increased yields and fewer side products.

Ultrasound-Assisted Synthesis: Sonochemistry offers another energy-efficient route, often leading to improved yields and milder reaction conditions.

Catalytic Innovations: The development of novel catalysts, such as palladium/copper systems for direct arylation or nickel catalysts for Suzuki-Miyaura couplings, enables more efficient and selective bond formation. The move towards metal-free catalytic systems is also a significant goal.

Green Solvents: The replacement of volatile organic compounds with greener alternatives like ionic liquids or even water is a critical aspect of sustainable synthesis.

These methods not only offer environmental benefits but also provide economic advantages through reduced energy and material consumption.

Table 1: Comparison of Synthetic Methodologies for Oxazole Synthesis

| Feature | Conventional Methods | Green & Atom-Economical Methods |

|---|---|---|

| Energy Source | Thermal heating (oil baths, heating mantles) | Microwaves, Ultrasound |

| Reaction Time | Often hours to days | Typically minutes to a few hours |

| Solvents | Often volatile organic compounds (VOCs) | Ionic liquids, water, solvent-free conditions |

| Catalysts | Stoichiometric reagents, harsh acids/bases | Recyclable metal catalysts, organocatalysts |

| Atom Economy | Can be low due to multi-step processes | Higher, often through one-pot or tandem reactions |

| Waste Generation | Can be significant | Minimized |

Exploration of Novel Derivatization Pathways for Unprecedented Functionality

The inherent reactivity of both the oxazole ring and the primary amine group in this compound provides numerous opportunities for derivatization. Future research will focus on leveraging advanced synthetic techniques to introduce novel functionalities, thereby creating a library of compounds with tailored properties.

Promising derivatization strategies include:

C-H Bond Activation/Functionalization: This powerful technique allows for the direct modification of the oxazole ring's C-H bonds, enabling the introduction of various substituents without the need for pre-functionalized starting materials. Palladium-catalyzed C-H activation has been shown to be effective for the selective arylation at the C2 and C5 positions of the oxazole ring.

Cross-Coupling Reactions: Well-established methods like the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, attaching aryl, vinyl, or alkynyl groups to the oxazole core. This is crucial for creating extended π-conjugated systems relevant in materials science.

Amine Group Modification: The primary amine serves as a versatile handle for a wide array of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the attachment of polymers, surfaces, or other molecular scaffolds.

Cycloaddition Reactions: The oxazole ring can participate as a diene in Diels-Alder reactions, providing a pathway to complex polycyclic structures like pyridines, which can serve as building blocks for more intricate molecular architectures.

These derivatization pathways will be instrumental in creating molecules with precisely controlled electronic, optical, and physical properties for specific applications.

Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. For this compound and its derivatives, in silico methods are expected to accelerate the discovery of molecules with desired functionalities.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure of oxazole derivatives. These calculations can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and molecular electrostatic potential maps. This information is vital for understanding the molecule's reactivity, kinetic stability, and potential for use in electronic materials.

Quantitative Structure-Activity Relationship (QSAR): While often used in drug discovery, QSAR principles can be adapted to model the relationship between the structure of oxazole derivatives and their physical or material properties. By correlating molecular descriptors with observed properties, predictive models can be built to screen virtual libraries of compounds.

Molecular Docking: In the context of materials science, docking simulations can be used to predict how oxazole-based ligands will interact and bind with metal catalysts or coordinate within metal-organic frameworks (MOFs).

These computational tools will allow researchers to pre-screen vast numbers of potential derivatives, prioritizing the most promising candidates for synthesis and experimental validation, thereby saving significant time and resources.

Table 2: Application of Computational Methods to Oxazole Derivatives

| Computational Method | Predicted Properties | Application in Molecular Design |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density, electrostatic potential, bond lengths, reactivity indices. | Predicting electronic and optical properties for materials science (e.g., OLEDs), understanding reaction mechanisms. |

| QSAR | Correlation of structural features with physical properties (e.g., solubility, thermal stability). | Guiding the design of derivatives with optimized physical characteristics for specific applications. |

| Molecular Dynamics (MD) | Conformational analysis, interaction with other molecules or surfaces over time. | Simulating the behavior of oxazole-based polymers or self-assembled monolayers. |

Integration into Novel Chemical Systems for Niche Applications (Excluding Biological/Clinical)

The unique structural and electronic properties of oxazoles make them attractive building blocks for a variety of advanced materials. The future will see this compound and its derivatives being incorporated into novel chemical systems for specialized, non-biological applications.

Potential areas of application include:

Polymer Chemistry: The primary amine functionality makes this compound an excellent candidate for use as a monomer or a modifying agent in polymerization reactions. It can be incorporated into polyamides, polyimides, or epoxies to impart specific properties such as thermal stability, altered solubility, or metal-coordinating capabilities.

Ligands for Catalysis: Oxazoline-containing ligands are highly successful in asymmetric catalysis. Similarly, the oxazole moiety in this compound can act as an N-donor ligand for transition metals. These metal complexes could find use as catalysts in various organic transformations, including polymerization reactions, where the ligand structure influences catalyst activity and polymer properties.

Organic Electronics: Oxazole-based compounds have been investigated for their potential use as fluorophores in Organic Light-Emitting Diodes (OLEDs), particularly as deep-blue emitters. By creating derivatives with extended π-conjugation through the methods described in section 7.2, it may be possible to tune the emission properties for display and lighting applications.

The versatility of this compound allows for its integration into a wide range of systems, opening up possibilities for new materials with tailored functions.

Interdisciplinary Research at the Interface of Organic and Materials Chemistry

The full potential of this compound will be realized through collaborations that bridge the gap between traditional scientific disciplines. The synthesis of novel derivatives (organic chemistry) and the characterization of their physical and material properties (materials chemistry) are intrinsically linked.

An exemplary area of this interdisciplinary synergy is the development of novel catalysts. Organic chemists can design and synthesize a variety of oxazole-based ligands derived from the parent amine. Materials scientists and polymer chemists can then investigate the performance of these ligands in transition metal-catalyzed reactions, such as ethylene polymerization. The structure of the ligand, including steric and electronic factors, can significantly impact the catalyst's activity and the resulting polymer's microstructure and physical properties.

This collaborative approach, where synthetic design is informed by material performance and vice-versa, will be crucial for developing next-generation materials. The journey from designing a molecule on a computer, to its sustainable synthesis in the lab, and finally to its integration into a functional device or material, represents a truly interdisciplinary scientific endeavor.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(dimethyl-1,3-oxazol-4-yl)ethan-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions starting with oxazole derivatives. A common approach includes:

- Nucleophilic substitution : Reacting 4-chloromethyl-1,3-oxazole with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) to install the dimethylamine moiety.

- Functional group modification : Subsequent coupling or alkylation steps to introduce the ethanamine chain.

Critical Parameters : - Temperature control (60–80°C) minimizes side reactions like over-alkylation.

- Solvent choice (e.g., THF vs. DMF) affects reaction kinetics and purity.

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | K₂CO₃, DMF, 70°C | 65–75 | 85–90% |

| 2 | Ethylenediamine, THF | 50–60 | 90–95% |

| Optimized protocols prioritize anhydrous conditions to avoid hydrolysis of the oxazole ring . |

Q. Q2. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm bond lengths and angles, especially for the oxazole ring and ethanamine chain .

- Spectroscopic analysis :

- ¹H/¹³C NMR : Peaks at δ 2.3–2.5 ppm (dimethyl groups) and δ 3.1–3.3 ppm (CH₂NH₂) are diagnostic.

- HRMS : Expected [M+H]⁺ = 155.1054 (C₇H₁₃N₂O⁺).

- Purity assessment : HPLC with a C18 column (retention time ~8.2 min under isocratic elution).

Advanced Research Questions

Q. Q3. What computational strategies are effective for predicting the biological activity of this compound?

Methodological Answer:

-

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs or enzymes). The oxazole ring’s electron-rich nature may facilitate π-π stacking with aromatic residues.

-

QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. For example:

Data Table :Property Value Relevance to Activity LogP 1.2 ± 0.3 Membrane permeability Polar Surface Area 45 Ų Solubility & binding H-bond Donors 1 Target engagement

Comparative analysis with analogs (e.g., pyrazole or thiazole derivatives) can identify structure-activity trends .

Q. Q4. How can contradictions in reported biological data for this compound be resolved?

Methodological Answer: Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from: